molecular formula C20H24N2O3S B2828830 7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1251634-68-0

7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2828830
CAS No.: 1251634-68-0
M. Wt: 372.48
InChI Key: DFXQKIGXXVYHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-Diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno-fused pyrimidinone derivative characterized by a bicyclic core structure. The compound features a 3,4-diethoxyphenyl substituent at position 7 and a 2-methylpropyl (isobutyl) group at position 3 (Figure 1). This class of compounds is of significant interest due to its structural similarity to purine and pyrimidine nucleosides, which often exhibit diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-5-24-16-8-7-14(9-17(16)25-6-2)15-11-26-19-18(15)21-12-22(20(19)23)10-13(3)4/h7-9,11-13H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXQKIGXXVYHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the thieno[3,2-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides a high yield and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antitumor Potential

Recent studies have highlighted the antitumor properties of thieno[3,2-d]pyrimidine derivatives. For instance, compounds similar to 7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one have shown significant cytotoxic effects against various human cancer cell lines. In vitro studies demonstrated that these compounds induce apoptosis and disrupt the cell cycle in tumor cells.

Enzyme Inhibition

Thieno[3,2-d]pyrimidine derivatives have been investigated for their ability to inhibit specific enzymes associated with cancer progression and other diseases. For example, some derivatives have been shown to act as inhibitors of kinases and phosphodiesterases, which are crucial in signaling pathways related to cell growth and proliferation.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of several thieno[3,2-d]pyrimidine derivatives on human tumor cell lines. The results indicated that certain substitutions at the phenyl ring significantly enhanced their potency against breast and lung cancer cells. The most promising candidates were further analyzed for their mechanism of action involving apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : Another research focused on the inhibition of specific kinases by thieno[3,2-d]pyrimidine compounds. The study established structure-activity relationships (SAR) that demonstrated how modifications on the thienopyrimidine core could enhance inhibitory activity against target enzymes involved in cancer metabolism .

Mechanism of Action

The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This can lead to the disruption of key biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Key Structural Features :

  • Thieno[3,2-d]pyrimidin-4-one core: A sulfur-containing fused bicyclic system that enhances metabolic stability compared to unfused pyrimidinones.
  • 3,4-Diethoxyphenyl group : Electron-donating ethoxy groups at positions 3 and 4 of the phenyl ring, which may influence lipophilicity and receptor binding.
  • Isobutyl chain at position 3 : A branched alkyl substituent that could modulate steric interactions in biological targets.

Structural Analogues and Substituent Variations

The thieno[3,2-d]pyrimidin-4-one scaffold allows extensive modifications at positions 3 and 6. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Analogues of Thieno[3,2-d]pyrimidin-4-one Derivatives
Compound Name Position 3 Substituent Position 7 Substituent Molecular Formula Molecular Weight Key Differences/Applications References
7-(3,4-Diethoxyphenyl)-3-(2-fluorobenzyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 2-Fluorobenzyl 3,4-Diethoxyphenyl C23H21FN2O3S 424.49 Fluorine enhances electronegativity; potential CNS activity
7-(3,4-Diethoxyphenyl)-3-(4-methylbenzyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 4-Methylbenzyl 3,4-Diethoxyphenyl C24H24N2O3S 420.52 Methyl group increases lipophilicity
7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-Trifluoromethylbenzyl Phenyl C21H15F3N2OS 386.39 Trifluoromethyl improves metabolic stability
5-(3,4-Dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Methyl 3,4-Dimethoxyphenyl C15H14N2O3S 302.35 [2,3-d] ring fusion alters conformation
Key Observations :

Position 3 Modifications: Isobutyl vs. Aromatic Groups: The isobutyl group in the target compound (vs. Electron-Withdrawing Groups: Fluorine or trifluoromethyl substituents (e.g., in ) enhance electronegativity, which may improve target affinity or pharmacokinetic properties.

Position 7 Modifications: Diethoxy vs. Phenyl vs. Heterocyclic Substituents: A phenyl group at position 7 (e.g., ) simplifies the structure but may reduce selectivity compared to diethoxyphenyl.

Ring Fusion Differences: Thieno[3,2-d]pyrimidin-4-one (target) vs. thieno[2,3-d]pyrimidin-4-one (e.g., ): The sulfur atom position alters electronic distribution and ring planarity, impacting interactions with enzymes like kinases or TRPA1 receptors .

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity :
  • The target compound’s diethoxy and isobutyl groups likely result in moderate aqueous solubility (predicted ~10 µM) but high lipophilicity (clogP ~3.8), comparable to analogues with trifluoromethylbenzyl groups (clogP ~4.2) .
  • Dimethoxy derivatives (e.g., ) show lower clogP values (~2.8), favoring solubility but reducing blood-brain barrier penetration.

Biological Activity

7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound belonging to the thieno[3,2-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C16H16N2O3S
  • CAS Number : 950266-16-7
  • Molecular Weight : 316.37 g/mol

Antimicrobial Activity

Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated in vitro activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial DNA synthesis and disruption of cell wall integrity .

Anticancer Properties

The anticancer potential of thieno[3,2-d]pyrimidine derivatives has been a focal point in recent studies. For instance, derivatives have shown effectiveness in inhibiting the growth of multiple human cancer cell lines through apoptosis induction and cell cycle arrest. The compound under discussion is hypothesized to act by targeting specific kinases involved in cell proliferation .

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15.6Apoptosis induction
MCF-7 (breast cancer)12.1Cell cycle arrest
A549 (lung cancer)10.5Inhibition of proliferation

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Thieno[3,2-d]pyrimidine derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity suggests potential use in treating inflammatory diseases such as rheumatoid arthritis .

The biological activities of this compound can be attributed to various mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Receptor Modulation : It could interact with specific receptors that mediate cell signaling pathways related to growth and inflammation.
  • Oxidative Stress Reduction : Some studies suggest that thieno[3,2-d]pyrimidines can enhance antioxidant defenses within cells.

Case Studies

  • In Vitro Study on Anticancer Activity :
    • A recent study evaluated the anticancer effects of several thieno[3,2-d]pyrimidine derivatives on various cancer cell lines.
    • Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
  • Anti-inflammatory Activity Assessment :
    • Another study assessed the anti-inflammatory effects using a murine model of inflammation.
    • Administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.